molecular formula C16H13NO2 B15308588 Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester CAS No. 371153-68-3

Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester

Cat. No.: B15308588
CAS No.: 371153-68-3
M. Wt: 251.28 g/mol
InChI Key: BRAWZMUZHXVUBN-UHFFFAOYSA-N
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Description

Benzyl N-(4-ethynylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to the nitrogen atom and a 4-ethynylphenyl group attached to the carbamate carbonyl carbon.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction:

    • Benzyl N-(4-ethynylphenyl)carbamate can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not well-documented.
  • Substitution:

    • The compound can participate in substitution reactions, particularly nucleophilic substitution, where the benzyl or ethynyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of Benzyl N-(4-ethynylphenyl)carbamate would yield the corresponding amine and benzyl alcohol.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • The compound’s ability to protect amines makes it valuable in the synthesis of biologically active peptides and proteins. It is also used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

Industry:

  • In the industrial sector, Benzyl N-(4-ethynylphenyl)carbamate is used in the production of specialty chemicals and advanced materials. Its role as a protecting group allows for the synthesis of complex molecules with high precision.

Mechanism of Action

Mechanism:

  • The mechanism by which Benzyl N-(4-ethynylphenyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. This protection is crucial during multi-step syntheses where selective reactivity is required.

Molecular Targets and Pathways:

  • The primary molecular target of Benzyl N-(4-ethynylphenyl)carbamate is the amine group of amino acids or peptides. The compound forms a stable bond with the amine, preventing it from participating in other reactions until the protecting group is removed.

Comparison with Similar Compounds

Uniqueness:

  • Benzyl N-(4-ethynylphenyl)carbamate is unique due to the presence of the ethynyl group, which can participate in additional reactions, providing more versatility in synthetic applications. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively.

Properties

CAS No.

371153-68-3

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl N-(4-ethynylphenyl)carbamate

InChI

InChI=1S/C16H13NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18)

InChI Key

BRAWZMUZHXVUBN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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